molecular formula C8H14N4 B13320927 4-Methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine

4-Methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine

Cat. No.: B13320927
M. Wt: 166.22 g/mol
InChI Key: KTMKRFIZDJEKCS-UHFFFAOYSA-N
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Description

4-Methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is a heterocyclic organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 80-100°C, to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The triazine ring structure allows for strong interactions with various biomolecules, potentially disrupting their normal functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2-methylpropyl)-1,3,5-triazine: Another triazine derivative with similar structural features but different substituents.

    4-Methyl-6-(2-ethylpropyl)-1,3,5-triazin-2-amine: A closely related compound with a different alkyl group.

Uniqueness

4-Methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4-methyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H14N4/c1-5(2)4-7-10-6(3)11-8(9)12-7/h5H,4H2,1-3H3,(H2,9,10,11,12)

InChI Key

KTMKRFIZDJEKCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N)CC(C)C

Origin of Product

United States

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